molecular formula C16H16ClN3O2 B1675701 LY 456236 Hydrochloride CAS No. 338736-46-2

LY 456236 Hydrochloride

Cat. No. B1675701
M. Wt: 317.77 g/mol
InChI Key: AVKFOWUSTVWZQN-UHFFFAOYSA-N
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Description

LY 456236 Hydrochloride, also known as MPMQ hydrochloride, is a selective mGlu1 receptor antagonist . It has an IC50 value of 143 nM for mGlu1 compared to > 10 μM for mGlu5 receptors . The empirical formula is C16H15N3O2 · HCl and the molecular weight is 317.77 .


Molecular Structure Analysis

The chemical name of LY 456236 Hydrochloride is 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride . The molecular formula is C16H15N3O2.HCl .


Physical And Chemical Properties Analysis

LY 456236 Hydrochloride is a white to beige powder that is soluble to 20 mM in DMSO . It has a molecular weight of 317.77 g/mol .

Scientific Research Applications

Chemical Shift Tensors and Hydrogen Bonding

  • Chlorine NMR Spectroscopy in Amino Acid Hydrochlorides : Research by Bryce and Sward (2006) in "The Journal of Physical Chemistry B" explored chlorine NMR spectroscopy in amino acid hydrochlorides. They focused on trends in chlorine chemical shift tensors, crucial in understanding the hydrogen bonding environment in such compounds. This study is relevant for compounds like LY 456236 Hydrochloride, as it deals with the refinement of hydrogen-bonded proton positions, a key aspect in understanding the molecular structure and interactions of hydrochloride salts (Bryce & Sward, 2006).

Structural Analysis and Phase Transition

  • Crystal Structures of Amino Acid Hydrochlorides : The work of Takigawa, Ashida, Sasada, and Kakudo (1966) on the crystal structures of L-tryptophan hydrochloride and hydrobromide, published in the "Bulletin of the Chemical Society of Japan", provides insights into the structural properties of amino acid hydrochlorides. Their findings on the crystallization, structural phase transitions, and molecular arrangements are significant for understanding similar properties in LY 456236 Hydrochloride (Takigawa et al., 1966).

Electro-Oxidation Mechanism

  • Voltammetric Determination and Mechanism : Rahbar, Ramezani, and Babapapour's (2015) study on the electro-oxidation mechanism of Lidocaine Hydrochloride, as reported in the "Jundishapur Journal of Natural Pharmaceutical Products", highlights the electrochemical behavior of hydrochlorides. This study provides a foundation for understanding the electrochemical properties of LY 456236 Hydrochloride, which could be crucial for its applications in various scientific fields, including analytical chemistry and material science (Rahbar, Ramezani, & Babapour, 2015).

Salt Form Selection and Characterization

  • Salt Form Selection in Drug Development : Engel, Farid, Faul, Richardson, and Winneroski (2000) in their research on LY333531 mesylate monohydrate, detailed in "International Journal of Pharmaceutics", discuss the process of selecting and characterizing salt forms of drugs. This research is relevant to LY 456236 Hydrochloride, as the principles and methodologies applied in determining the most suitable salt form for clinical evaluation can be analogous (Engel et al., 2000).

Impact of External Factors on Dissolution Behavior

  • Influence of Temperature and Ionic Strength on Dissolution : The study by Heng, Wei, Zhou, Ma, Gao, Zhang, and Qian (2019) on the effects of temperature and ionic strength on the dissolution of amorphous Lurasidone Hydrochloride, as seen in "Pharmaceutical Research", provides insights into how external factors impact the dissolution behavior of hydrochloride salts. This information can be extrapolated to understand similar effects on LY 456236 Hydrochloride (Heng et al., 2019).

properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKFOWUSTVWZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432962
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY 456236 Hydrochloride

CAS RN

338736-46-2, 338738-57-1
Record name LY-456236
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338736-46-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LY-456236
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Kostylev - 2015 - search.proquest.com
… Onthe contrary, LY-456236 hydrochloride, a selective mGluRl receptor antagonist, did notsignificantly alter the PrPc signal in anti-Myc immunoprecipitates. C: Quantification of the …
Number of citations: 1 search.proquest.com
D CAMPBELL, SG DURON - ic.gc.ca
Provided herein are PAK inhibitors and methods of utilizing PAK inhibitors for the treatment of CNS disorders such as neuropsychiatric disorders or neurofibromatosis. Also described …
Number of citations: 2 www.ic.gc.ca

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